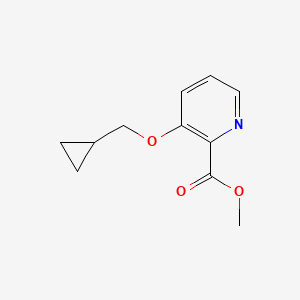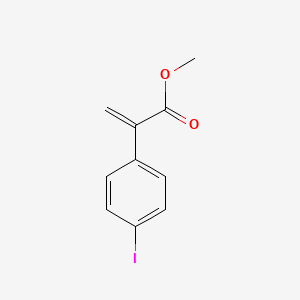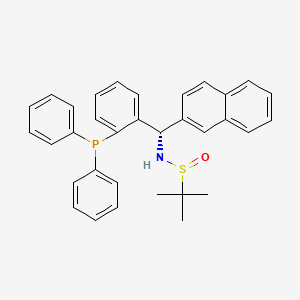
Methyl s-(1-methyl-1h-imidazol-2-yl)cysteinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl s-(1-methyl-1h-imidazol-2-yl)cysteinate is a compound with the molecular formula C8H13N3O2S and a molecular weight of 215.27 g/mol . This compound features an imidazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. Imidazole derivatives are known for their wide range of biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of imidazole derivatives, including Methyl s-(1-methyl-1h-imidazol-2-yl)cysteinate, often involves the cyclization of amido-nitriles or the use of Grignard reactions . For instance, the cyclization of amido-nitriles can be catalyzed by nickel, followed by proto-demetallation, tautomerization, and dehydrative cyclization to yield the desired imidazole derivatives .
Industrial Production Methods
Industrial production methods for imidazole derivatives typically involve large-scale synthesis using similar cyclization or Grignard reaction techniques. These methods are optimized for high yield and purity, ensuring the compound’s suitability for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl s-(1-methyl-1h-imidazol-2-yl)cysteinate can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form N-oxides.
Reduction: Reduction reactions can convert imidazole derivatives to their corresponding amines.
Substitution: The imidazole ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring can yield N-oxides, while substitution reactions can introduce various functional groups into the imidazole ring .
Applications De Recherche Scientifique
Methyl s-(1-methyl-1h-imidazol-2-yl)cysteinate has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions
Mécanisme D'action
The mechanism of action of Methyl s-(1-methyl-1h-imidazol-2-yl)cysteinate involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some similar compounds include:
1-Methylimidazole: A simpler imidazole derivative with similar chemical properties.
2-Aminoimidazole: Known for its antimicrobial properties.
1-(3-Aminopropyl)imidazole: Used in various chemical syntheses.
Uniqueness
Methyl s-(1-methyl-1h-imidazol-2-yl)cysteinate is unique due to its specific structure, which combines an imidazole ring with a cysteinate moiety. This unique combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .
Propriétés
Formule moléculaire |
C8H13N3O2S |
|---|---|
Poids moléculaire |
215.28 g/mol |
Nom IUPAC |
methyl 2-amino-3-(1-methylimidazol-2-yl)sulfanylpropanoate |
InChI |
InChI=1S/C8H13N3O2S/c1-11-4-3-10-8(11)14-5-6(9)7(12)13-2/h3-4,6H,5,9H2,1-2H3 |
Clé InChI |
FLSPLIVITOFHAM-UHFFFAOYSA-N |
SMILES canonique |
CN1C=CN=C1SCC(C(=O)OC)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(4-fluorophenyl)ethyl]cyclobutanamine](/img/structure/B13654335.png)






![2-[Benzyl(phenyl)amino]ethyl 3-aminobut-2-enoate](/img/structure/B13654378.png)


![N-(2-Ethylphenyl)-2-([2-[(2-ethylphenyl)amino]-2-oxoethyl]amino)acetamide hydrochloride](/img/structure/B13654394.png)



